molecular formula C21H21ClSi B100279 Chlorotribenzylsilane CAS No. 18740-59-5

Chlorotribenzylsilane

Cat. No. B100279
CAS RN: 18740-59-5
M. Wt: 336.9 g/mol
InChI Key: UTXPCJHKADAFBB-UHFFFAOYSA-N
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Description

Chlorotribenzylsilane is not directly mentioned in the provided papers, but we can infer some information based on related compounds. The papers discuss various organosilicon and organotin compounds, which are structurally similar to chlorotribenzylsilane in that they contain organic groups attached to a central atom (silicon or tin) with a chlorine atom also attached. These compounds are of interest due to their potential applications in materials science, catalysis, and organic synthesis.

Synthesis Analysis

The synthesis of organometallic compounds similar to chlorotribenzylsilane typically involves the reaction of an organometallic dichloride with an organic ligand. For example, the synthesis of chlorodibenzyltin (IV) complex involves the reaction of dibenzyltin dichloride with dithiomorpholinocarbamate in a 1:1 stoichiometry . This suggests that a similar approach could be used for synthesizing chlorotribenzylsilane, by reacting tribenzylsilane with an appropriate chlorinating agent.

Molecular Structure Analysis

The molecular structure of compounds related to chlorotribenzylsilane often features a central atom in a distorted trigonal bipyramidal configuration, with organic groups and a chlorine atom attached. For instance, the silicon atom in chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane is pentacoordinated, with the chlorine atom in an axial position, indicating a coordinate bond between silicon and chloride . This provides insight into the possible geometry of chlorotribenzylsilane, which may also exhibit a trigonal bipyramidal geometry with a coordinate bond between silicon and chlorine.

Chemical Reactions Analysis

The reactivity of chlorotribenzylsilane can be inferred from related compounds. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution without the need for an additional base . This suggests that chlorotribenzylsilane might also participate in nucleophilic substitution reactions, potentially serving as a precursor for further functionalized organosilicon compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorotribenzylsilane can be deduced from similar compounds. Organometallic complexes such as chlorodi(p-chlorbenzyl)tin dithiotetrahydropyrrolocarbamate exhibit weak intermolecular interactions, which can lead to the formation of one-dimensional chain structures in the solid state . This implies that chlorotribenzylsilane may also display weak intermolecular interactions, influencing its melting point, solubility, and crystalline structure. The characterization techniques used for related compounds, such as elemental analysis, IR, NMR, and X-ray diffraction , would likely be applicable to chlorotribenzylsilane for determining its physical and chemical properties.

Safety And Hazards

Chlorotribenzylsilane is a hazardous substance. It causes severe skin burns and eye damage. It is toxic if swallowed and harmful in contact with skin or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended. In case of contact, immediate medical attention is advised .

properties

IUPAC Name

tribenzyl(chloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClSi/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXPCJHKADAFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066404
Record name Silane, chlorotris(phenylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorotribenzylsilane

CAS RN

18740-59-5
Record name 1,1′,1′′-[(Chlorosilylidyne)tris(methylene)]tris[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18740-59-5
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Record name Tribenzylchlorosilane
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Record name Chlorotribenzylsilane
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Record name Benzene, 1,1',1''-[(chlorosilylidyne)tris(methylene)]tris-
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Record name Silane, chlorotris(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tribenzylchlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.665
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Record name Tribenzylchlorosilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Osakada, T Koizumi, T Yamamoto - … of the Chemical Society of Japan, 1997 - journal.csj.jp
… silane leads to formation of chlorotribenzylsilane. …
Number of citations: 21 www.journal.csj.jp
O Kohtaro, K Take-aki, Y Takakazu - Bulletin of the Chemical Society of …, 1997 - cir.nii.ac.jp
… A prolonged reaction of tribenzylsilane leads to formation of chlorotribenzylsilane. …
Number of citations: 1 cir.nii.ac.jp
H Xu, T Wada, H Ohkita, H Benten, S Ito - Scientific reports, 2015 - nature.com
We have synthesized three silicon phthalocyanine dyes with different hydrophobic substituents in order to control surface energy in the solid state, aiming at selective loading of the …
Number of citations: 22 www.nature.com
J Hayashida - 2009 - search.proquest.com
The synthetic studies toward the total syntheses of recently isolated bioactive natural products, haouamine A, platensimycin and platencin were investigated. During the course study of …
Number of citations: 0 search.proquest.com
H Xu, H Ohkita, Y Tamai, H Benten, S Ito - Advanced materials, 2015 - Wiley Online Library
Ternary-blend polymer solar cells can be effectively improved by incorporating a heterostructured near-IR dye, which has a hexyl group compatible with the polymer and a benzyl group …
Number of citations: 62 onlinelibrary.wiley.com

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